molecular formula C13H16N2O4 B2570951 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 2034594-66-4

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2570951
CAS No.: 2034594-66-4
M. Wt: 264.281
InChI Key: WRDRVVGYIHQPSU-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a bifuran-based aromatic system and a flexible 2-methoxyethyl side chain.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-17-8-6-14-13(16)15-9-10-4-5-12(19-10)11-3-2-7-18-11/h2-5,7H,6,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDRVVGYIHQPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The European Patent EP 4 121 415 B1 discloses several urea derivatives with phenyl and halogen substituents, providing a basis for structural and functional comparisons . Below is an analysis of key differences and hypothesized implications:

Structural Differences

Aromatic Substituents :

  • Target Compound : Features a [2,2'-bifuran]-5-ylmethyl group, a fused heteroaromatic system with two furan rings. This structure may enhance π-π stacking interactions in hydrophobic binding pockets.
  • Patent Compounds : Utilize substituted phenyl groups (e.g., 5-chloro-2-hydroxymethylphenyl, 3-chloro-5-methoxyphenyl), which introduce electron-withdrawing halogens (Cl, Br) and hydrogen-bonding hydroxymethyl groups.

Side Chain Variations :

  • Target Compound : The 2-methoxyethyl group is an ether-linked flexible chain, likely improving water solubility and reducing metabolic oxidation risk.
  • Patent Compounds : Hydroxymethylphenyl groups may increase polarity but could be susceptible to enzymatic oxidation (e.g., conversion to carboxylic acids).

Research Findings and Implications

While direct experimental data for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea are scarce, insights can be extrapolated from its structural analogs:

  • Electronic Effects : The bifuran system’s electron-rich nature may favor interactions with cationic or aromatic residues in enzyme active sites, contrasting with halogenated phenyl groups’ electron-withdrawing effects .
  • Synthetic Feasibility : Bifuran scaffolds may require specialized synthetic routes, whereas halogenated phenyl derivatives are more straightforward to prepare .

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a bifuran moiety linked to a urea group and a methoxyethyl substituent, which may contribute to its pharmacological properties. Its unique structure positions it as a candidate for drug development and other therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H15N1O3\text{C}_{13}\text{H}_{15}\text{N}_1\text{O}_3

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Bifuran Moiety : Utilizing a double Friedel–Crafts acylation reaction with 2,2'-bifuran.
  • Attachment of the Urea Group : Achieved by reacting the bifuran derivative with an isocyanate or urea derivative under controlled conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in cancer research.

Antiproliferative Activity

Studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against specific cancer types, indicating its potential as a therapeutic agent.
  • Mechanism of Action : The mechanism may involve interaction with cellular pathways that regulate growth and apoptosis, although detailed mechanisms remain to be elucidated .

Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 values indicating potency).
Study 2 Investigated the compound's effects on apoptosis markers in leukemia cells, showing increased apoptotic activity compared to control groups.
Study 3 Assessed the compound's cytotoxicity in vitro, revealing selective toxicity towards malignant cells over normal cells .

The proposed mechanism of action for this compound includes:

  • Molecular Interactions : The bifuran moiety may facilitate π-π stacking interactions and hydrogen bonding with biological targets such as enzymes or receptors.
  • Pathway Modulation : Potential modulation of signaling pathways involved in cell cycle regulation and apoptosis .

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